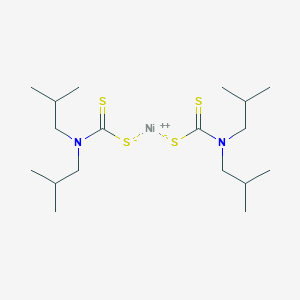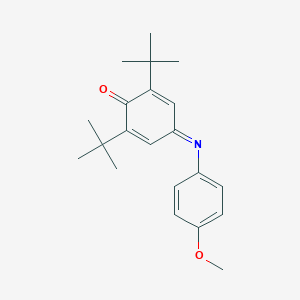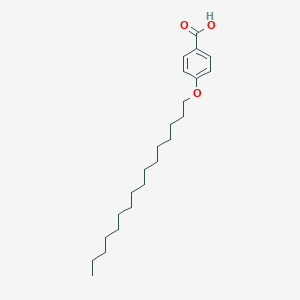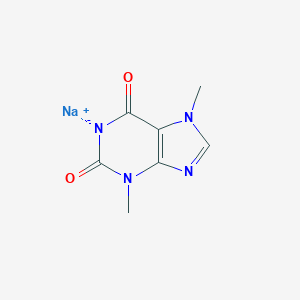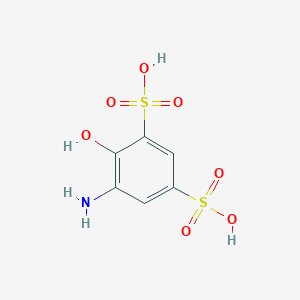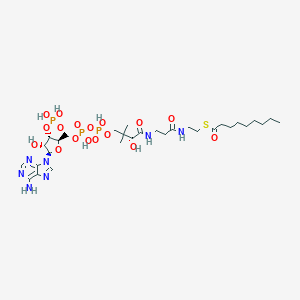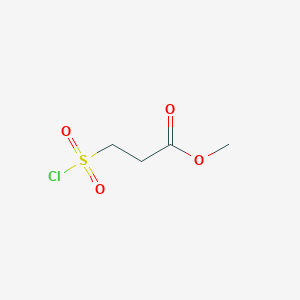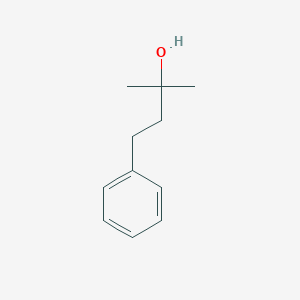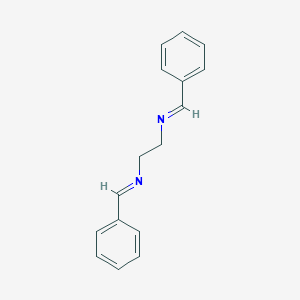
Oxazole, 2-hexyl-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 2-hexyl-5-methyl- is an organic compound that belongs to the oxazole family. It is a heterocyclic compound that contains an oxygen and nitrogen atom in its five-membered ring structure. Oxazole, 2-hexyl-5-methyl- has shown potential as a useful building block in various organic syntheses and has gained attention in scientific research due to its unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of Oxazole, 2-hexyl-5-methyl- is not well understood. However, it is believed that its unique chemical structure allows it to interact with biological molecules in a specific manner. It has been shown to interact with DNA and RNA, which may explain its potential use as a building block for the synthesis of new organic compounds. Additionally, Oxazole, 2-hexyl-5-methyl- has been shown to interact with metal ions, which may explain its potential use as a ligand in coordination chemistry.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Oxazole, 2-hexyl-5-methyl- are not well understood. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. It has been shown to have antimicrobial activity against various bacterial and fungal strains, which may be due to its interaction with biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Oxazole, 2-hexyl-5-methyl- in laboratory experiments is its high purity and stability. It can be synthesized with high yields and is generally considered to be a reliable building block for the synthesis of new organic compounds. However, one limitation is its relatively high cost compared to other organic compounds. Additionally, its mechanism of action is not well understood, which may limit its use in certain scientific research applications.
Zukünftige Richtungen
There are several future directions for the study of Oxazole, 2-hexyl-5-methyl-. One direction is the synthesis of new organic compounds using Oxazole, 2-hexyl-5-methyl- as a building block. These compounds can be studied for their potential use in various scientific research applications, such as organic electronics and coordination chemistry. Another direction is the study of the biochemical and physiological effects of Oxazole, 2-hexyl-5-methyl-. This may lead to the discovery of new antimicrobial agents or other bioactive compounds. Additionally, the mechanism of action of Oxazole, 2-hexyl-5-methyl- can be further studied to better understand its potential use in scientific research.
Synthesemethoden
Oxazole, 2-hexyl-5-methyl- can be synthesized using a variety of methods. One of the most common methods is the Hantzsch synthesis, which involves the reaction of an α-haloketone with an aldehyde and ammonia in the presence of a catalyst. Another method is the Fischer synthesis, which involves the reaction of an α-haloketone with a primary amine in the presence of a base. Both methods have been used to synthesize Oxazole, 2-hexyl-5-methyl- with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Oxazole, 2-hexyl-5-methyl- has been used in various scientific research applications. It has been studied as a potential building block for the synthesis of new organic compounds with unique properties. It has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have been studied for their potential use in catalysis and as sensors for metal ions. Additionally, Oxazole, 2-hexyl-5-methyl- has been studied for its potential use in organic electronics, where it has shown promise as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Eigenschaften
CAS-Nummer |
16400-62-7 |
|---|---|
Produktname |
Oxazole, 2-hexyl-5-methyl- |
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
2-hexyl-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H17NO/c1-3-4-5-6-7-10-11-8-9(2)12-10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
HBVTUNBINLOXJK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=NC=C(O1)C |
Kanonische SMILES |
CCCCCCC1=NC=C(O1)C |
Synonyme |
2-Hexyl-5-methyloxazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



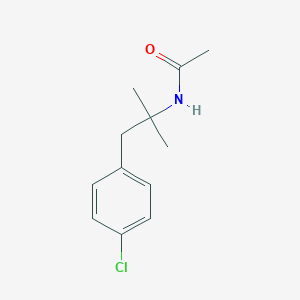
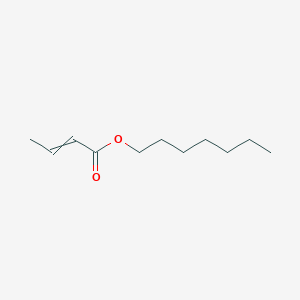
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
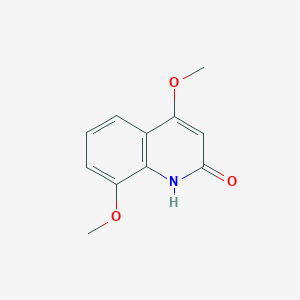
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
